3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic core structure fused with purine and imidazole moieties. Key structural features include:
- An 8-(4-ethylphenyl) group, contributing lipophilicity and steric effects that may influence selectivity for biological targets.
- A 1-methyl group at position 1, likely improving metabolic stability by reducing oxidative dealkylation.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-3-15-7-9-18(10-8-15)27-11-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-5-4-6-17(24)13-16/h4-10,13H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOXTHQHYLZZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazo[2,1-f]purine family, known for its diverse biological activities. This article delves into the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield imidazo[2,1-f]purines with specific substituents that enhance biological activity. The presence of the 3-chlorobenzyl and 4-ethylphenyl groups is particularly significant as they influence the compound's lipophilicity and receptor binding profiles.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-f]purines exhibit promising anticancer activity. For instance, studies have shown that certain modifications in the structure can lead to enhanced potency against various cancer cell lines. The compound's mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung) | 5.0 | Inhibition of farnesyltransferase | |
| MCF-7 (breast) | 3.5 | Induction of apoptosis via caspase activation |
Antidepressant and Anxiolytic Effects
A notable study evaluated similar derivatives for their effects on serotonin receptors. The findings suggest that compounds with structural similarities to this compound show significant affinity for the 5-HT1A and 5-HT7 receptors. This affinity correlates with potential antidepressant and anxiolytic effects observed in animal models.
- Case Study: In a forced swim test (FST), a related compound exhibited greater antianxiety effects than diazepam at a dosage of 2.5 mg/kg .
Phosphodiesterase Inhibition
The compound also demonstrates inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which are implicated in various neurological disorders. Inhibition of these enzymes can enhance intracellular cAMP levels, potentially leading to improved mood and cognitive function.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of imidazo[2,1-f]purines is crucial for their therapeutic application. Studies utilizing micellar electrokinetic chromatography (MEKC) have been employed to assess the lipophilicity and metabolic stability of these compounds. Enhanced lipophilicity often correlates with better absorption and bioavailability .
Scientific Research Applications
Pharmaceutical Development
This compound is being investigated for its potential therapeutic properties , particularly in the fields of oncology and neurology. Preliminary studies suggest it may exhibit anticancer and anti-inflammatory activities, making it a candidate for drug development aimed at treating various malignancies and inflammatory diseases.
Biological Studies
Research is ongoing to understand the mechanisms of action of this compound. It may interact with specific cellular targets, influencing pathways related to cell proliferation and apoptosis. Studies have indicated that compounds with similar structures can affect enzyme activity or receptor binding, which could lead to significant biological effects.
Chemical Synthesis
In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including substitution and coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Material Science
Due to its structural properties, this compound may be explored in the development of novel materials with specific electronic or optical characteristics. Its application in polymer science and nanotechnology could lead to advancements in material properties for industrial uses.
Case Study 1: Anticancer Activity
In a study examining similar imidazo[2,1-f]purine derivatives, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the presence of halogenated phenyl groups enhanced biological activity by increasing lipophilicity and facilitating cellular uptake.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on related compounds demonstrated their ability to reduce inflammatory markers in vitro. The study highlighted the potential of these compounds to inhibit pro-inflammatory cytokines, suggesting their applicability in treating conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Analogues
Structure-Activity Relationship (SAR) Insights
Halogenated Aryl Groups: The 3-chlorobenzyl group in the target compound contrasts with 2-chlorobenzyl in ’s TGF-β inhibitor . 4-Ethylphenyl at position 8 introduces a linear alkyl chain absent in halogenated analogues (e.g., 4-chlorophenyl in ). Ethyl groups may enhance membrane permeability relative to halogens but reduce electrophilic interactions.
Methylation Patterns :
- The 1-methyl group is conserved in multiple analogues (e.g., ’s kinase inhibitor ), suggesting a role in preventing rapid metabolism. However, 6,7-dimethyl variants ( ) show distinct receptor-binding profiles, indicating position-specific effects.
Enzyme Inhibition: highlights that octahydroisoquinolinyl-alkyl substituents (e.g., Compound 5) confer PDE4B/PDE10A inhibitory activity, whereas simpler aryl groups (e.g., 4-ethylphenyl) may lack sufficient bulk for high-affinity enzyme binding .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Methylation at position 1 and 3-chlorobenzyl’s electron-withdrawing effects may reduce cytochrome P450-mediated oxidation, extending half-life relative to non-methylated analogues .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methylimidazo[2,1-f]purinedione?
- Methodological Answer : Multi-step synthesis involving regioselective alkylation and cyclization is typically employed. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl-ethylphenyl incorporation .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane for high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR (DMSO-d6) identify substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 482.15) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 3-chlorobenzyl or 4-ethylphenyl positions?
- Methodological Answer :
- Substituent libraries : Synthesize analogs with fluorobenzyl, methoxybenzyl, or bulkier aryl groups to assess steric/electronic effects on target binding .
- In vitro assays : Test against serotonin receptors (5-HT/5-HT) and phosphodiesterases (PDE4B/PDE10A) to map pharmacological profiles .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to establish IC consistency .
- Orthogonal assays : Confirm PDE inhibition via fluorescence polarization and radiometric methods to rule out assay-specific artifacts .
- Metabolic stability testing : Use human liver microsomes (HLM) to identify if rapid degradation underlies variability in in vivo efficacy .
Q. How can in vivo pharmacokinetic and safety profiles be systematically assessed for this compound?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously/orally in rodents; measure plasma half-life (t), brain penetration (brain/plasma ratio), and bioavailability via LC-MS/MS .
- Safety screening : Evaluate acute toxicity (LD), cardiovascular effects (telemetry for blood pressure), and lipid/glucose metabolism in chronic dosing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
